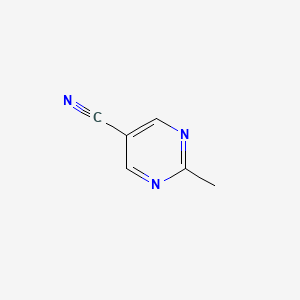
2-Metilpirimidina-5-carbonitrilo
Descripción general
Descripción
2-Methylpyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylpyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de COX-2 y actividad anticancerígena
2-Metilpirimidina-5-carbonitrilo: los derivados se han estudiado por su potencial como inhibidores de COX-2. Estos compuestos han demostrado una potente actividad a concentraciones mínimas, con valores de IC50 en el rango submicromolar, lo que indica su eficacia. Además, ciertos derivados han mostrado una actividad anticancerígena comparable o superior contra varias líneas celulares, incluyendo MCF-7 (cáncer de mama), A549 (cáncer de pulmón), A498 (cáncer de riñón) y HepG2 (cáncer de hígado), con baja citotoxicidad en líneas celulares normales .
Inhibición de la tirosina quinasa EGFR
Otra aplicación significativa es el diseño de derivados de This compound como inhibidores de la tirosina quinasa que imitan ATP dirigidos al receptor del factor de crecimiento epidérmico (EGFR). Estos compuestos se han sintetizado y evaluado por sus actividades citotóxicas in vitro contra un panel de líneas celulares tumorales humanas, mostrando una actividad antiproliferativa moderada. Algunos compuestos fueron más activos que el inhibidor de EGFR erlotinib, particularmente contra el carcinoma colorrectal (HCT-116), el carcinoma hepatocelular (HepG-2), el cáncer de mama (MCF-7) y las células de cáncer de pulmón de células no pequeñas (A549) .
Análisis estructural para la predicción de la bioactividad
Las estructuras moleculares de los derivados de This compound se han caracterizado mediante técnicas espectroscópicas y difracción de rayos X de monocristal. Este análisis estructural es crucial para comprender la conformación bioactiva y predecir las posibles actividades biológicas de estos compuestos .
Estudios de acoplamiento molecular
Se llevan a cabo estudios de acoplamiento molecular para comprender la interacción de los derivados de This compound con los objetivos biológicos. Estos estudios ayudan a predecir el modo de unión y la afinidad de estos compuestos hacia proteínas específicas, lo cual es esencial para el diseño y desarrollo de fármacos .
Estudios de perfil ADMET in silico
Se realizan estudios de perfil ADMET (Absorción, Distribución, Metabolismo, Excreción y Toxicidad) in silico para evaluar las propiedades de similitud a fármacos de los derivados de This compound. Estos estudios proporcionan información sobre la farmacocinética de los compuestos, las posibles interacciones fármaco-fármaco, la biodisponibilidad oral y el perfil de seguridad general .
Progresión del ciclo celular e inducción de apoptosis
La investigación también se ha centrado en los efectos de los derivados de This compound en la progresión del ciclo celular y la inducción de apoptosis. Estos estudios son vitales para comprender los mecanismos por los cuales estos compuestos ejercen sus efectos anticancerígenos, como detener el crecimiento celular en fases específicas y aumentar las tasas de apoptosis en las células cancerosas .
Actividades inhibitorias de quinasas
Se investigan las actividades inhibitorias de quinasas de los derivados de This compound para determinar su eficacia contra diversas quinasas, incluidas las formas mutantes. Esto es particularmente importante para las terapias contra el cáncer dirigidas, donde las quinasas específicas están hiperactivas o mutadas .
Upregulación de la caspasa-3
Se ha encontrado que algunos derivados de This compound aumentan el nivel de caspasa-3, una enzima clave involucrada en la fase de ejecución de la apoptosis celular. Esta regulación ascendente indica el potencial de estos compuestos para inducir la muerte celular programada en las células cancerosas, lo cual es un efecto deseable en el desarrollo de fármacos anticancerígenos .
Mecanismo De Acción
Target of Action
2-Methylpyrimidine-5-carbonitrile is designed to act as an ATP mimicking tyrosine kinase inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .
Mode of Action
The compound interacts with its target, EGFR, by mimicking ATP, the energy currency of the cell. This interaction inhibits the tyrosine kinase activity of EGFR, which is a key driver of cell proliferation and survival . By inhibiting EGFR, the compound can disrupt these processes and potentially halt the growth of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methylpyrimidine-5-carbonitrile is the EGFR signaling pathway. This pathway plays a critical role in regulating cell growth and survival. When EGFR is inhibited, downstream signaling events are disrupted, leading to altered cell cycle progression and increased apoptosis .
Result of Action
The inhibition of EGFR by 2-Methylpyrimidine-5-carbonitrile can lead to a variety of cellular effects. For instance, it has been observed to disturb the cell cycle of Colo-205 cells by blocking the G1 phase, coupled with an increase in annexin-V stained cells, indicating an increase in apoptosis . Additionally, it has been found to increase the concentration of caspase-3, a key enzyme involved in apoptosis .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Methylpyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been studied for its interaction with tyrosine kinase enzymes, which are crucial in cell signaling pathways. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its activity. This interaction can modulate various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of 2-Methylpyrimidine-5-carbonitrile on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR). By inhibiting EGFR, 2-Methylpyrimidine-5-carbonitrile can disrupt cell proliferation and induce apoptosis in cancer cells . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Methylpyrimidine-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of tyrosine kinase enzymes, inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling cascade. Furthermore, 2-Methylpyrimidine-5-carbonitrile can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylpyrimidine-5-carbonitrile have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 2-Methylpyrimidine-5-carbonitrile can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of 2-Methylpyrimidine-5-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including weight loss and organ toxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-Methylpyrimidine-5-carbonitrile is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which catalyze its oxidation and subsequent conjugation. The metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 2-Methylpyrimidine-5-carbonitrile is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 2-Methylpyrimidine-5-carbonitrile is primarily in the cytoplasm and nucleus. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively .
Propiedades
IUPAC Name |
2-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXDALJZOCGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609810 | |
| Record name | 2-Methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5506-97-8 | |
| Record name | 2-Methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the interaction between a 2-methylpyrimidine-5-carbonitrile derivative and a specific biological target?
A1: Research has explored the interaction between 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-methylpyrimidine-5-carbonitrile (DMPHMPC) and the amino acid tryptophan (Trp). [] This interaction was studied using fluorescence spectroscopy, revealing that DMPHMPC effectively quenches the fluorescence of Trp. This quenching effect is attributed to the formation of a DMPHMPC-Trp complex. [] Further analysis suggests that the binding mechanism between these two molecules is primarily static, meaning a stable complex is formed. [] The study also found that hydrophobic interactions play a significant role in this binding process. []
Q2: What are the potential applications of 2-methylpyrimidine-5-carbonitrile in organic synthesis?
A2: 2-methylpyrimidine-5-carbonitrile serves as a crucial intermediate in the synthesis of vitamin B1 (thiamine). [] Researchers have developed two scalable methods for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, a key precursor to vitamin B1, using 2-methylpyrimidine-5-carbonitrile as a starting material. [] This highlights the importance of this compound in producing essential vitamins.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


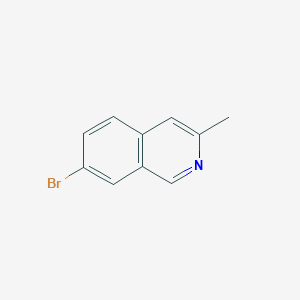
![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)
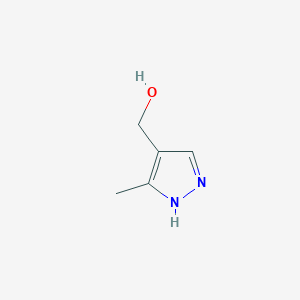

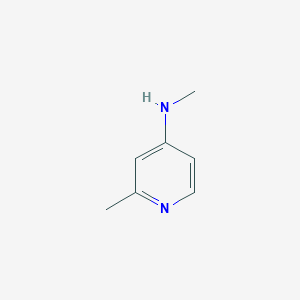
![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

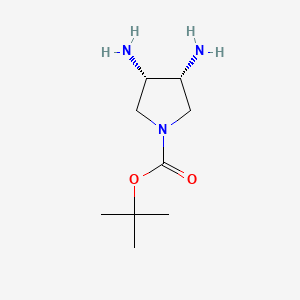



![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)
